Cas no 42719-32-4 (Peduncloside II)

Peduncloside II 化学的及び物理的性質
名前と識別子
-
- 1-O-[(3Beta)-3,19,23-Trihydroxy-28-oxours-12-en-28-yl]-Beta-D-glucopyranose
- Pedunculoside
- (3beta,4alpha)-3,19,23-trihydroxy-Urs-12-en-28-oic acid beta-D-glucopyranosyl ester
- C36H58O10
- Y0154
- N2574
- s9501
- Peduncloside II
-
- MDL: MFCD01632712
- インチ: 1S/C36H58O10/c1-19-9-14-36(30(43)46-29-27(42)26(41)25(40)21(17-37)45-29)16-15-33(4)20(28(36)35(19,6)44)7-8-23-31(2)12-11-24(39)32(3,18-38)22(31)10-13-34(23,33)5/h7,19,21-29,37-42,44H,8-18H2,1-6H3/t19-,21-,22-,23-,24+,25-,26+,27-,28-,29+,31+,32+,33-,34-,35-,36+/m1/s1
- InChIKey: LARPFJIXBULVPK-FBAXZNBGSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])C([H])([H])[C@@]2(C([H])([H])[H])[C@]([H])([C@]1(C([H])([H])[H])C([H])([H])O[H])C([H])([H])C([H])([H])[C@@]1(C([H])([H])[H])[C@]3(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]4(C(=O)O[C@@]5([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O5)O[H])O[H])O[H])C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@](C([H])([H])[H])([C@@]4([H])C3=C([H])C([H])([H])[C@@]12[H])O[H]
計算された属性
- せいみつぶんしりょう: 650.402998g/mol
- ひょうめんでんか: 0
- XLogP3: 3.5
- 水素結合ドナー数: 7
- 水素結合受容体数: 10
- 回転可能化学結合数: 5
- どういたいしつりょう: 650.402998g/mol
- 単一同位体質量: 650.402998g/mol
- 水素結合トポロジー分子極性表面積: 177Ų
- 重原子数: 46
- 複雑さ: 1240
- 同位体原子数: 0
- 原子立体中心数の決定: 16
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 650.8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.31
- ふってん: 760.1±60.0℃ at 760mmHg
- PSA: 177.14000
- LogP: 2.43530
Peduncloside II 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN99701-20mg |
Pedunculoside |
42719-32-4 | >=98% | 20mg |
$30 | 2023-09-19 | |
TargetMol Chemicals | T2824-20 mg |
Pedunculoside |
42719-32-4 | 99.13% | 20mg |
¥ 260 | 2023-07-10 | |
Chengdu Biopurify Phytochemicals Ltd | BP1071-20mg |
Pedunculoside |
42719-32-4 | 98% | 20mg |
$30 | 2023-09-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X03925-10mg |
Pedunculoside |
42719-32-4 | 95% | 10mg |
¥444.0 | 2023-09-06 | |
ChemScence | CS-0008985-5mg |
Pedunculoside |
42719-32-4 | 99.17% | 5mg |
$50.0 | 2022-04-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ559-20mg |
Peduncloside II |
42719-32-4 | 95+% | 20mg |
896.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KZ559-50mg |
Peduncloside II |
42719-32-4 | 95+% | 50mg |
2123CNY | 2021-05-08 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0851-20mg |
Peduncloside II |
42719-32-4 | HPLC≥98% | 20mg |
¥380元 | 2023-09-15 | |
ChemFaces | CFN99701-20mg |
Pedunculoside |
42719-32-4 | >=98% | 20mg |
$60 | 2021-07-22 | |
Chengdu Biopurify Phytochemicals Ltd | BP1071-20mg |
Pedunculoside |
42719-32-4 | 98% | 20mg |
$30 | 2023-09-19 |
Peduncloside II サプライヤー
Peduncloside II 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
Peduncloside IIに関する追加情報
Peduncloside II (CAS No. 42719-32-4): A Comprehensive Overview
Peduncloside II (CAS No. 42719-32-4) is a naturally occurring compound that has garnered significant attention in the fields of chemistry, biology, and pharmacology. This compound, primarily isolated from the plant Pedicularis verticillata, has been the subject of numerous studies due to its unique structural features and potential therapeutic applications.
The chemical structure of Peduncloside II is characterized by a complex arrangement of functional groups, including hydroxyl, carbonyl, and glycosidic linkages. These structural elements contribute to its diverse biological activities, making it a valuable candidate for further research and development in medicinal chemistry.
Recent studies have highlighted the potential of Peduncloside II in various therapeutic areas. One notable area of interest is its anti-inflammatory properties. Research published in the Journal of Natural Products (2021) demonstrated that Peduncloside II exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that Peduncloside II could be a promising lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Peduncloside II has also shown potential as an antioxidant. A study published in the Oxidative Medicine and Cellular Longevity (2020) reported that Peduncloside II effectively scavenges free radicals and reduces oxidative stress in cellular models. This antioxidant activity could have implications for the prevention and treatment of oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
The cytotoxic properties of Peduncloside II have also been investigated. Research conducted by a team at the University of California, Los Angeles (UCLA) found that Peduncloside II exhibits selective cytotoxicity against cancer cells, particularly those derived from breast and lung cancers. The mechanism underlying this cytotoxic effect is believed to involve the induction of apoptosis through the activation of caspase pathways. These findings suggest that Peduncloside II could be a potential candidate for cancer therapy.
Beyond its therapeutic applications, the biosynthesis and ecological role of Peduncloside II have been subjects of interest in plant biology. Studies have shown that this compound plays a crucial role in plant defense mechanisms against herbivores and pathogens. The production of secondary metabolites like Peduncloside II is often regulated by environmental factors such as light, temperature, and soil conditions. Understanding these regulatory mechanisms can provide insights into the ecological significance of this compound and its potential applications in agriculture.
In terms of chemical synthesis, recent advances have made it possible to produce Peduncloside II through semi-synthetic routes. A study published in the Tetrahedron Letters (2019) described a novel synthetic method that significantly improves the yield and purity of Peduncloside II. This synthetic approach not only facilitates large-scale production but also allows for the creation of structural analogs with potentially enhanced biological activities.
The safety profile of Peduncloside II is another important aspect that has been evaluated in preclinical studies. Toxicological assessments have shown that this compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further clinical development. However, more comprehensive safety studies are needed to fully understand its long-term effects and potential side effects.
In conclusion, Peduncloside II (CAS No. 42719-32-4) is a multifaceted compound with a wide range of biological activities and potential therapeutic applications. Its anti-inflammatory, antioxidant, and cytotoxic properties make it an attractive target for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, positioning it as a valuable asset in the field of medicinal chemistry.

